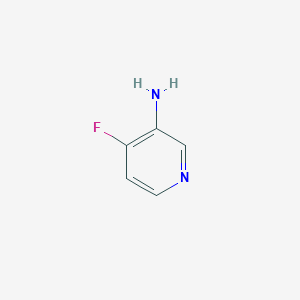

4-Fluoropyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoropyridin-3-amine is a useful research compound. Its molecular formula is C5H5FN2 and its molecular weight is 112.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

4-Fluoropyridin-3-amine serves as a precursor for the synthesis of various biologically active compounds. Its derivatives are explored for their potential therapeutic effects, particularly in neurological disorders.

Neurological Applications

One notable application is in the development of positron emission tomography (PET) radioligands for imaging demyelination in conditions such as multiple sclerosis. The fluorinated derivative, 3-[^18F]fluoro-4-aminopyridine, has been synthesized to serve as a brain radiotracer that targets voltage-gated potassium channels. This compound exhibits high brain penetration and favorable kinetics for PET imaging, making it a promising candidate for assessing demyelinating lesions in vivo .

Synthesis of Radioligands

The synthesis of 3-[^18F]fluoro-4-aminopyridine involves innovative methods such as the Yamada-Curtius rearrangement, which enhances the radiochemical yield and specific activity of the final product. This method allows for efficient labeling of the compound, crucial for its application in clinical settings .

Research and Development

The compound's utility extends to various research applications, particularly in understanding ion channel dynamics and neuropharmacology.

Ion Channel Research

This compound derivatives have been investigated for their binding affinity to potassium channels, which are critical in regulating neuronal excitability. Studies have shown that certain derivatives exhibit comparable binding affinity to these channels, suggesting potential roles as pharmacological agents targeting neurological pathways .

In Vivo Imaging Studies

The use of 3-[^18F]fluoro-4-aminopyridine in PET imaging studies has provided insights into the dynamics of demyelination and remyelination processes. The compound's ability to visualize changes in brain pathology offers valuable information for developing therapeutic strategies against neurodegenerative diseases .

Case Studies

Several studies highlight the effectiveness of this compound derivatives in clinical and preclinical settings.

Clinical Trials

Research involving 3-[^18F]fluoro-4-aminopyridine has shown promising results in clinical trials aimed at assessing its efficacy as a diagnostic tool for multiple sclerosis. The compound's synthesis has been optimized to ensure high purity and yield, critical factors for its application in human subjects .

Preclinical Research

In preclinical studies, 5-methyl-3-fluoro-4-aminopyridine has been evaluated for its pharmacokinetic properties and metabolic stability, indicating its potential as a safer alternative for imaging applications compared to existing radioligands .

Eigenschaften

IUPAC Name |

4-fluoropyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKXRCTJSNWLGSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618746 |

Source

|

| Record name | 4-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060804-19-4 |

Source

|

| Record name | 4-Fluoropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.